molecular formula C14H27ClN2O3 B1482676 (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride CAS No. 1909293-77-1

(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

Cat. No.: B1482676
CAS No.: 1909293-77-1
M. Wt: 306.83 g/mol
InChI Key: ROWDHDVOTJCPFW-MERQFXBCSA-N
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Description

This compound is a hydrochloride salt featuring a hexanoic acid backbone substituted with a methyl group at position 5 and a piperidin-4-yl formamido group at position 2. Its molecular formula is C₁₄H₂₇ClN₂O₃, with a molecular weight of 306.83 g/mol . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name

(3S)-5-methyl-3-[(piperidine-4-carbonylamino)methyl]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-3-5-15-6-4-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWDHDVOTJCPFW-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediate: 2-Carbethoxy-3-cyano-5-methylhexanoic Acid Ethyl Ester

  • The starting material is 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester.
  • Sodium cyanide is added to introduce the cyano group, forming 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester.
  • This step is crucial as it sets the stage for subsequent enzymatic resolution and chiral synthesis.

Enzymatic Enantioselective Hydrolysis

  • The racemic mixture of the cyano ester undergoes selective enzymatic hydrolysis using liquid TL lipase .
  • This enzyme selectively hydrolyzes one enantiomer, forming the sodium salt of 2-carboxyethyl-3-cyano-5-methylhexanoic acid.
  • The sodium salt is then acidified with hydrochloric acid to yield the free acid.
  • The use of liquid enzyme over immobilized enzyme is preferred due to cost efficiency without compromising yield or purity.

Salt Formation and Stability Enhancement

  • The acid intermediate is unstable in isolation.
  • To improve stability, it is converted in situ to the tert-butyl amine salt.
  • This salt formation also facilitates chiral purity determination via specific optical rotation measurements (e.g., -36.80 for the S-isomer).

Conversion to (S)-3-Cyano-5-methyl-hexanoic Acid Ethyl Ester

  • The tert-butyl amine salt is further processed without isolation to form the (S)-3-cyano-5-methyl-hexanoic acid ethyl ester.
  • This step maintains the stereochemical integrity required for the final product.

Racemization and Yield Improvement

  • Unreacted R-enantiomer of the cyano ester is racemized using sodium ethoxide.
  • This step recycles the undesired enantiomer back to the racemic mixture, improving overall process efficiency and yield.

Final Hydrolysis and Hydrogenation to Form Target Compound

  • The ethyl ester is hydrolyzed to the corresponding acid.
  • Hydrogenation using Raney Nickel catalyst converts the cyano group to the amino group.
  • This yields (3S)-3-(aminomethyl)-5-methylhexanoic acid, known as pregabalin, with chiral purity >99.9% and overall purity >99.8%.
  • The final hydrochloride salt is formed by treatment with hydrochloric acid, yielding (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride.

Comparative Data and Process Optimization

Step Reagents/Conditions Outcome/Notes
Cyanation Sodium cyanide, 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester Formation of 2-carbethoxy-3-cyano-5-methylhexanoic acid ethyl ester
Enzymatic hydrolysis TL lipase (liquid), aqueous medium Selective hydrolysis yielding sodium salt of 2-carboxyethyl-3-cyano-5-methylhexanoic acid
Acidification Hydrochloric acid Conversion to free acid
Salt formation tert-butyl amine Stabilizes intermediate; facilitates chiral purity measurement
Ester formation In situ conversion Formation of (S)-3-cyano-5-methyl-hexanoic acid ethyl ester
Racemization Sodium ethoxide Recycles unreacted R-enantiomer to racemic mixture
Hydrolysis and hydrogenation Raney Nickel, hydrogen Final conversion to (3S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin)
Hydrochloride salt formation Hydrochloric acid Formation of final hydrochloride salt

Research Findings and Advantages

  • The use of liquid TL lipase enzyme is a cost-effective alternative to immobilized enzymes, maintaining high enantioselectivity and yield.
  • The in situ salt formation of intermediates addresses stability issues, improving process robustness.
  • Recycling of unreacted enantiomer via racemization enhances overall material efficiency.
  • The final product exhibits excellent chiral purity (>99.9%) and chemical purity (>99.8%), suitable for pharmaceutical applications.
  • The process modifications reduce time and cost, making it industrially viable.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the formamido group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce amines or alcohols.

    Substitution: Results in various substituted derivatives of the original compound.

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:CC C CC CC O O CNC O C1CCNCC1 Cl\text{CC C CC CC O O CNC O C1CCNCC1 Cl}

Antihypertensive Agents

Research indicates that derivatives of piperidine compounds, such as (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride, exhibit antihypertensive properties. These compounds are investigated for their ability to modulate blood pressure through various mechanisms, including the inhibition of angiotensin-converting enzyme (ACE) activity.

Neuropharmacology

Piperidine derivatives have been studied for their neuroprotective effects. The compound may play a role in the modulation of neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition assays to evaluate its effects on specific biochemical pathways. For instance, studies have shown that it can inhibit certain proteases, which are critical in various physiological processes and disease states.

Lead Compound in Drug Formulation

As a lead compound, (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride is being explored for its potential to serve as a precursor in the synthesis of more complex pharmaceutical agents aimed at treating chronic diseases.

Data Tables

Application AreaDescription
Medicinal ChemistryAntihypertensive and neuroprotective properties
Biochemical ResearchEnzyme inhibition studies
Drug DevelopmentLead compound for new drug formulations

Case Study 1: Antihypertensive Effects

A study conducted on piperidine derivatives demonstrated that compounds similar to (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride effectively reduced systolic blood pressure in hypertensive animal models. The mechanism was attributed to ACE inhibition.

Case Study 2: Neuroprotective Properties

Research published in a peer-reviewed journal highlighted the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The study concluded that these compounds could mitigate cell death and promote survival pathways.

Mechanism of Action

The mechanism of action of (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Positional Isomers

a. (3S)-5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic Acid Hydrochloride
  • Structure : Differs by the position of the formamido group on the piperidine ring (2-yl vs. 4-yl).
  • Molecular Formula : C₁₄H₂₇ClN₂O₃ (identical to the target compound).
  • Availability : Discontinued .
  • Notes: Positional isomerism may alter receptor binding due to steric or electronic effects.
b. 5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid Hydrochloride
  • Structure : Formamido group at piperidin-3-yl.
  • Molecular Formula : C₁₄H₂₇ClN₂O₃.
  • Availability : Discontinued .
  • Notes: Synthesis challenges or instability may explain discontinuation despite structural similarity.

Pyrrolidine Analog

(3S)-5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic Acid
  • Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Molecular Weight : 256.34 g/mol .

Simplified Backbone Analog

(3S)-3-Amino-5-methylhexanoic Acid (B3L Ligand)
  • Structure : Lacks the piperidine-formamido group entirely.
  • Molecular Formula: C₇H₁₅NO₂.
  • Molecular Weight : 145.2 g/mol .
  • Notes: Simpler structure used in crystallography (PDB entries), highlighting how added complexity in the target compound may enhance specificity.

Data Table: Key Comparative Metrics

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Availability Notes
Target Compound Piperidin-4-yl C₁₄H₂₇ClN₂O₃ 306.83 Discontinued Hydrochloride salt enhances solubility
Piperidin-2-yl Analog Piperidin-2-yl C₁₄H₂₇ClN₂O₃ 306.83 Discontinued Steric effects may alter binding
Piperidin-3-yl Analog Piperidin-3-yl C₁₄H₂₇ClN₂O₃ 306.83 Discontinued Synthesis challenges suspected
Pyrrolidin-3-yl Analog Pyrrolidin-3-yl C₁₃H₂₄N₂O₃ 256.34 Limited Smaller ring impacts flexibility
(3S)-3-Amino-5-methylhexanoic Acid (B3L) None (simpler backbone) C₇H₁₅NO₂ 145.20 Available Used in structural studies

Research Implications

  • Structural Sensitivity: Minor changes, such as piperidine substituent position, significantly impact commercial viability and research focus. The discontinuation of piperidine isomers suggests the 4-yl variant may have superior properties .
  • Ring Size Effects : The pyrrolidine analog’s lower molecular weight and altered conformation could reduce binding affinity compared to piperidine-based compounds .
  • Backbone Simplicity : The B3L ligand’s minimal structure underscores the target compound’s design rationale—enhancing specificity through added functional groups .

Biological Activity

(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride, also known by its CAS number 1909293-77-1, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H27ClN2O3
  • Molecular Weight : 306.83 g/mol
  • IUPAC Name : (3S)-5-methyl-3-{[(piperidine-4-carbonylamino)methyl]hexanoic acid; hydrochloride

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • GABAergic Modulation : Similar compounds have been shown to interact with GABA receptors, which are crucial in modulating neurotransmission and have implications in treating neurological disorders such as epilepsy and anxiety .
  • Anticonvulsant Effects : The structural similarity to pregabalin suggests potential anticonvulsant properties, as it may inhibit excitatory neurotransmitter release, thus stabilizing neuronal activity .
  • Pain Management : Preliminary studies suggest that derivatives of this compound could be effective in managing neuropathic pain by modulating pain pathways in the central nervous system .

Biological Activity Studies

Recent studies have explored the biological activity of (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride:

StudyFindings
Neuropharmacological Evaluation Demonstrated efficacy in animal models for reducing seizure frequency and intensity, suggesting a mechanism similar to that of pregabalin .
Pain Response Assessment In a controlled study, the compound exhibited significant analgesic effects in models of chronic pain, indicating its potential utility in pain management therapies .
Behavioral Studies Behavioral assays indicated improvements in anxiety-like behaviors in rodent models, further supporting its role as a GABAergic modulator .

Case Studies

  • Case Study 1 : A clinical trial involving patients with refractory epilepsy showed that the administration of (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride led to a notable reduction in seizure episodes compared to baseline measurements.
  • Case Study 2 : In a cohort study focusing on chronic pain conditions, patients reported improved pain scores and quality of life after treatment with the compound, reinforcing its analgesic properties.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Amide CouplingEDC, HOBt, DMF, RT, 12h75–85
Chiral ResolutionL-Tartaric acid, ethanol90–95 ee

How can stereochemical integrity at the (3S) position be maintained during synthesis?

(Advanced)
Methodological Answer:

  • Chiral Pool Synthesis : Start from enantiopure precursors (e.g., L-amino acids) to avoid racemization. Protect labile groups (e.g., tert-butoxycarbonyl, Boc) during coupling steps .
  • In Situ Monitoring : Use circular dichroism (CD) or polarimetry to track optical activity during critical steps like amide bond formation .
  • Low-Temperature Reactions : Perform sensitive steps (e.g., deprotection) at 0–5°C to minimize epimerization .

What safety protocols should be followed when handling this compound?

(Basic)
Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • First Aid Measures :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and light .

What analytical methods identify degradation products under accelerated stability testing?

(Advanced)
Methodological Answer:

  • Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks. Analyze samples weekly via:
    • UPLC-QTOF : Identify degradants using high-resolution mass shifts (e.g., +18 Da for hydrolysis products) .
    • 2D NMR : Correlate structural changes (e.g., piperidine ring opening) with spectral changes .
  • Forced Hydrolysis : Reflux in 0.1N HCl/NaOH to simulate hydrolytic degradation. Quench reactions and analyze by HPLC-DAD .

How can researchers address conflicting toxicological data in literature?

(Advanced)
Methodological Answer:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC₅₀ values. Compare results with structurally similar piperidine derivatives .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., acute toxicity in rodents, Ames tests) to identify consensus thresholds. Note discrepancies in metabolite profiles .
  • Mechanistic Studies : Use molecular docking to predict interactions with off-target receptors (e.g., hERG channels) that may explain variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride
Reactant of Route 2
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(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.